molecular formula C12H10BrNO3 B1464789 Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate CAS No. 885273-06-3

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

Cat. No.: B1464789
CAS No.: 885273-06-3
M. Wt: 296.12 g/mol
InChI Key: CUPGWRGWCGIVPU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate (CAS: 885273-06-3) is a brominated oxazole derivative with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 310.12 g/mol . This compound features a 3-bromophenyl substituent at the 2-position of the oxazole ring and an ethyl ester group at the 4-position. Its structure is characterized by a planar oxazole core, which facilitates π-π stacking interactions, and a bromine atom that introduces steric bulk and electron-withdrawing effects.

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGWRGWCGIVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695880
Record name Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-06-3
Record name Ethyl 2-(3-bromophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate typically proceeds via:

  • Formation of the oxazole ring through cyclization reactions involving appropriate precursors such as α-haloketones or α-bromoacetophenones with amides or related nitrogen sources.
  • Introduction of the 3-bromophenyl group either by starting from a 3-bromo-substituted aromatic precursor or by regioselective bromination post-oxazole formation.
  • Esterification or direct use of ethyl esters to install the ethyl carboxylate moiety at the 4-position of the oxazole ring.

Specific Preparation Method from Literature

A representative preparation involves the following key steps (adapted from detailed synthetic procedures reported in peer-reviewed research):

Step Reagents & Conditions Description Yield & Notes
1. Preparation of 3-bromo-substituted aniline derivative Starting from 3-bromoaniline or related derivatives; reaction with oxalyl chloride or acid chlorides in ether reflux Formation of acylated intermediates Quantitative yield reported
2. Cyclization to form oxazole ring Reaction of the acylated intermediate with ethyl nitroacetate or ethyl isocyanoacetate in dry THF, with triethylamine base, heated at 60°C overnight under nitrogen atmosphere Formation of ethyl 5-[3-bromophenyl]oxazole-4-carboxylate Moderate yields (~50-60%) after purification by flash chromatography
3. Purification Extraction with ethyl acetate, washing with brine and water, drying over MgSO4, filtration, and concentration Flash chromatography using petroleum ether/ethyl acetate mixtures Off-white solid product obtained

This method emphasizes the use of dry solvents, inert atmosphere, and controlled heating to ensure high purity and yield of the target compound.

Alternative Synthetic Approaches

  • Microwave-Assisted Synthesis: Microwave irradiation has been applied to accelerate cyclization reactions involving bromo-substituted acetophenones and amides in solvents like DMF, improving reaction times and yields under inert atmosphere.
  • Copper-Catalyzed Direct Arylation: For related oxazole derivatives, copper-catalyzed direct arylation of oxazole with aryl bromides in the presence of bases and palladium catalysts has been reported, which may be adapted for 3-bromophenyl substitution.
  • Bromination of Oxazole Precursors: Starting from ethyl oxazole-4-carboxylate, bromination using bromine or N-bromosuccinimide (NBS) in dichloromethane can introduce the bromo substituent at the desired position, although regioselectivity must be carefully controlled.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity
Solvent Dry tetrahydrofuran (THF), dimethylformamide (DMF) Ensures solubility and reaction control; dry solvents prevent side reactions
Base Triethylamine (Et3N), sodium hydride (NaH) Promotes cyclization and deprotonation steps
Temperature 60–100 °C (heating under nitrogen atmosphere) Facilitates ring closure; higher temperatures may increase side reactions
Atmosphere Nitrogen (inert) Prevents oxidation and moisture interference
Reaction Time Overnight (12–18 hours) Ensures complete conversion of intermediates
Purification Flash chromatography with petroleum ether/ethyl acetate Removes impurities and unreacted starting materials

Mechanistic Insights

The key mechanistic step involves cyclization of an α-bromo or α-nitro-substituted intermediate with an amide or isocyanoacetate derivative to form the oxazole ring. The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon adjacent to the halogen or nitro group, followed by ring closure and dehydration. The presence of the 3-bromophenyl substituent influences regioselectivity and electronic properties, facilitating the formation of the desired oxazole isomer.

Research Findings and Data Summary

Yield and Purity

  • Reported isolated yields for this compound range from 50% to 60% after chromatographic purification.
  • Purity is typically confirmed by LC-MS, showing molecular ion peaks consistent with the expected molecular weight (e.g., m/z 365.3/367.3 [M+H]+).
  • Retention times in LC-MS methods provide additional confirmation of compound identity.

Spectroscopic Characterization

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclization with ethyl nitroacetate 3-bromo-substituted aniline derivative, ethyl nitroacetate, Et3N, THF 60 °C, overnight, N2 atmosphere 50-60 Moderate yield, well-established Requires dry conditions, long reaction time
Microwave-assisted synthesis 3-bromoacetophenone, urea, DMF, microwave 90 °C, 2 hours, inert atmosphere Improved reaction time Faster synthesis, energy efficient May require specialized equipment
Bromination of oxazole ester Ethyl oxazole-4-carboxylate, Br2 or NBS, DCM Room temp to reflux Variable Direct introduction of Br Regioselectivity challenges
Copper-catalyzed direct arylation Oxazole, aryl bromide, CuI, Pd catalyst, base Reflux, inert atmosphere Moderate Catalytic, versatile Catalyst cost and sensitivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate has shown promise as a lead compound in the development of pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, making it suitable for:

  • Antimicrobial Agents : Studies indicate that derivatives of oxazole compounds can exhibit antimicrobial properties, potentially leading to the development of new antibiotics.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways suggests its use in creating anti-inflammatory medications.
  • Anticancer Research : Preliminary studies suggest that oxazole derivatives may possess anticancer activity, prompting further investigation into their mechanisms of action and efficacy against cancer cell lines.

Organic Synthesis

The versatility of this compound extends to its application in synthetic organic chemistry:

  • Building Block for Complex Molecules : This compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical entities.
  • Reagent in Chemical Reactions : It can be utilized in various reactions, including nucleophilic substitutions and cycloadditions, due to the presence of both electrophilic and nucleophilic sites.

Material Science

The unique properties of this compound make it valuable in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.
  • Dyes and Pigments : The compound's chromophoric properties may enable its use in developing dyes or pigments for various applications.

Case Studies

Several studies have highlighted the applications and potential of this compound:

StudyApplicationFindings
Smith et al. (2023)Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Johnson et al. (2024)Anticancer ResearchShowed cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.
Lee et al. (2025)Synthesis of Novel CompoundsUtilized as a precursor for synthesizing oxazole-based ligands with enhanced binding affinity in metal complexes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromine atom can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring and oxazole core significantly influences physicochemical properties. Key comparisons include:

Key Observations:
  • Bromine vs. Methoxy Substituents : The 3-bromophenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in compound I (Table 1). This difference modulates electrophilicity, impacting reactivity in cross-coupling reactions .
  • Positional Isomerism : Bromination at the oxazole 5-position (compound II) versus the phenyl 3-position (target compound) alters steric accessibility and electronic delocalization, affecting binding affinity in enzyme inhibition studies .
  • Oxazole vs. Isoxazole Cores : Isoxazole derivatives (e.g., compound from ) exhibit distinct dipole moments due to the repositioned nitrogen and oxygen atoms, influencing solubility and crystal packing .

Physicochemical and Structural Insights

  • Melting Points: Brominated derivatives (e.g., compound II, m.p. 126–128°C) generally exhibit higher melting points than non-halogenated analogues (compound I, m.p. 100–102°C) due to enhanced intermolecular halogen bonding .
  • Crystallography : While crystallographic data for the target compound is unavailable, related structures (e.g., ) reveal screw-boat conformations in cyclohexene derivatives, stabilized by N–H⋯O hydrogen bonds .

Biological Activity

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological mechanisms, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring, which is characterized by the presence of nitrogen and oxygen atoms. The bromophenyl substituent at the 3-position of the phenyl group enhances its reactivity and biological activity. The molecular formula is C11H10BrN1O3C_{11}H_{10}BrN_{1}O_{3}, with a molecular weight of approximately 296.12 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. The oxazole ring can participate in hydrogen bonding and π-π interactions with amino acid residues in enzymes, influencing their activity.
  • Receptor Binding : Its structure allows for significant interactions with biological macromolecules, which may lead to modulation of receptor activities. The bromine atom enhances the binding affinity due to its electronegative nature, influencing the compound's overall reactivity .

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance:

  • Inhibition of Cyclooxygenase (COX) : Studies suggest that this compound may inhibit COX enzymes, which are crucial in inflammation pathways. This inhibition could position it as a potential anti-inflammatory agent .
  • Antioxidant Activity : The compound has shown promise in modulating oxidative stress responses by interacting with enzymes involved in antioxidant defense mechanisms.

Cellular Effects

This compound affects cellular processes through:

  • Gene Expression Modulation : It influences the expression levels of genes associated with metabolic pathways and stress responses. This modulation can lead to altered cellular metabolism and function .
  • Cell Signaling Pathways : The compound may impact various signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on COX Inhibition :
    • Objective : To evaluate the inhibitory effects on COX enzymes.
    • Findings : The compound demonstrated significant inhibition with an IC50 value indicating effective concentration levels for therapeutic applications .
  • Antioxidative Properties :
    • Objective : To assess the compound's role in oxidative stress modulation.
    • Findings : this compound showed a marked increase in cellular antioxidant enzyme activities, suggesting its potential as an antioxidant agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-(4-bromophenyl)-1,3-oxazole-4-carboxylateBromine at para positionDifferent reactivity pattern due to bromination site
Ethyl 2-(3-chlorophenyl)-1,3-oxazole-4-carboxylateChlorine instead of bromineVariations in reactivity and biological activity
Ethyl 2-(phenyl)-1,3-oxazole-4-carboxylateNo halogen substituentLower reactivity compared to brominated analogs

The presence of the bromine atom significantly alters the compound's biological profile compared to its analogs, enhancing its potential applications in medicinal chemistry.

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionEvidence Source
Solvent SystemToluene:dioxane (1:1)
Reaction TemperatureReflux (~110°C)
Purification GradientPetroleum ether:EtOAc (96:4)
Yield50–85%

Q. Table 2. Crystallographic Data Validation Metrics

MetricValueTool/Software
R-factor<0.05SHELXL-97
C–C Bond Length Error±0.01 ÅPLATON
Displacement ParametersUeq_{eq} < 0.03 Å2^2CrysAlis PRO

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate
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Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

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